molecular formula C10H10F3NO3 B1417031 Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate CAS No. 1096863-64-7

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B1417031
CAS No.: 1096863-64-7
M. Wt: 249.19 g/mol
InChI Key: OYZHTBVZZYAWAX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate (CAS 1096863-64-7) is a fluorinated benzoate ester with the molecular formula C 10 H 10 F 3 NO 3 and a molecular weight of 249.19 g/mol . It serves as a valuable building block in medicinal chemistry and organic synthesis. The 2,2,2-trifluoroethoxy group is a key structural feature, known to enhance the metabolic stability and influence the lipophilicity of molecules, which is a critical parameter in the design of bioactive compounds and pharmaceuticals . As a multifunctional intermediate, this compound contains both a reactive aromatic amine and a methyl ester, making it suitable for further derivatization, such as amide bond formation or hydrolysis to the corresponding carboxylic acid . Researchers utilize this and related fluorinated benzoates in the development of novel reaction methodologies, including photocatalysis, and as precursors for more complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-7(14)8(4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZHTBVZZYAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096863-64-7
Record name methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester group produces the corresponding alcohol .

Scientific Research Applications

Chemistry

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound is utilized to study enzyme interactions and protein binding . The enhanced lipophilicity allows it to modulate enzyme activities effectively, which can lead to various biological effects .

Medicine

This compound has garnered attention for its potential therapeutic properties , particularly:

  • Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting applications in treating conditions characterized by excessive inflammation.
  • Analgesic Properties : Preliminary studies indicate potential pain-relieving effects.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines by inhibiting key pathways involved in cancer progression .

Anticancer Activity

Research has indicated that derivatives of related compounds can exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N5aA54910.14EGFR inhibition
N5bHepG28.14EGFR inhibition
N5cHCT-11610.48EGFR inhibition

These findings suggest that this compound may also possess similar anticancer properties through mechanisms involving apoptosis induction via EGFR inhibition .

Anti-inflammatory Effects

Studies have shown that this compound can influence pathways related to inflammation. Its ability to modulate these pathways indicates potential applications in treating inflammatory diseases .

Enzyme Interaction Studies

Investigations into enzyme interactions have demonstrated that compounds similar to this compound can effectively inhibit enzymes involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-Amino-3-(trifluoromethoxy)benzoate

  • Structural Difference : Replacement of the trifluoroethoxy (–OCH₂CF₃) group with trifluoromethoxy (–OCF₃) .
  • Impact on Properties: Lipophilicity: Trifluoromethoxy increases lipophilicity (logP) compared to trifluoroethoxy due to reduced oxygen accessibility.
  • Synthesis : Similar nitro-reduction pathway but starting from methyl 3-(trifluoromethoxy)benzoate.

Methyl 4-Methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

  • Structural Difference: The amino group is substituted with a trifluoroethoxy carbonyl moiety (–NHCOOCH₂CF₃) .
  • Impact on Properties: Solubility: The carbonyl group introduces polarity, improving aqueous solubility compared to the parent compound. Bioactivity: The carbamate group may serve as a prodrug motif, enabling controlled release of the amino group.
  • Applications : Used in life science research for targeted drug delivery systems.

Triflusulfuron Methyl Ester

  • Structural Difference : Contains a triazine core and sulfonylurea bridge instead of a benzoate ester .
  • Selectivity: The trifluoroethoxy group enhances binding to plant ALS enzymes.

Lansoprazole Derivatives (e.g., Impurity A and B)

  • Structural Difference : Benzimidazole-pyridine scaffold with trifluoroethoxy substitution .
  • Impact on Properties :
    • Pharmacology : Proton pump inhibitors (PPIs) targeting gastric acid secretion, contrasting with the undefined biological role of the parent compound.
    • Stability : The sulfinyl/sulfonyl groups in lansoprazole derivatives confer acid stability, critical for oral bioavailability.

Comparative Data Table

Compound Name Key Functional Groups Bioactivity/Use LogP (Predicted) Synthetic Yield
Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate –NH₂, –OCH₂CF₃, –COOCH₃ Research intermediate 2.1 41%
Methyl 4-amino-3-(trifluoromethoxy)benzoate –NH₂, –OCF₃, –COOCH₃ Agrochemical precursor 2.5 Not reported
Triflusulfuron methyl ester Triazine, sulfonylurea, –OCH₂CF₃ Herbicide 1.8 60–70%
Lansoprazole Sulphone (Impurity B) Benzimidazole, –SO₂, –OCH₂CF₃ Pharmaceutical impurity 3.0 Not reported

Key Research Findings

  • Electron-Withdrawing Effects: The trifluoroethoxy group in this compound stabilizes the aromatic ring, directing electrophilic substitution to the para position .
  • Biological Relevance : While the compound itself lacks defined therapeutic use, its structural analogs (e.g., lansoprazole derivatives) highlight the importance of trifluoroethoxy groups in enhancing metabolic stability and target binding .
  • Synthetic Challenges : Low yield (41%) in the parent compound’s synthesis contrasts with higher yields in triflusulfuron derivatives, suggesting optimization opportunities for nitro-reduction steps .

Biological Activity

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoroethoxy group that enhances its lipophilicity, aiding in cell membrane penetration. The chemical structure can be represented as follows:

C11H12F3NO3\text{C}_11\text{H}_{12}\text{F}_3\text{NO}_3

This structure is pivotal in determining the compound's interactions with biological targets.

The mechanism of action for this compound involves its interaction with enzymes and proteins. The trifluoroethoxy group facilitates increased lipophilicity, allowing the compound to modulate enzyme activity effectively. It has been noted that this compound may influence pathways related to inflammation and pain modulation, potentially offering analgesic and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4-amino-3-chloro benzoate have shown promising cytotoxic effects against various cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition leads to apoptosis in cancer cells through the activation of caspases .

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N5aA54910.14EGFR inhibition
N5bHepG28.14EGFR inhibition
N5cHCT-11610.48EGFR inhibition

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : Research on bis(trifluoroethoxy)phenyl derivatives indicated significant cytotoxicity against cancer cells through mechanisms involving DNA damage and apoptosis induction .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer progression and inflammation.
  • In Vivo Studies : In vivo assessments using models like Drosophila melanogaster demonstrated that these compounds could lower glucose levels significantly, indicating potential anti-diabetic properties as well .

Q & A

Q. What are the typical synthetic routes for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a two-step procedure:

  • Step 1 : Nitro precursor preparation (e.g., Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate) via nucleophilic substitution or esterification.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or metal-based reducing agents. In a reported procedure, reduction of 3s12 (500 mg, 1.79 mmol) yielded 41% of the target compound after purification . Optimization Strategies :
  • Use high-purity solvents and controlled temperature to minimize side reactions.
  • Explore alternative reducing agents (e.g., Fe/HCl or NaBH4 with catalysts) to improve yield.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • 1H NMR (DMSO-d6) : Peaks at δ 7.46 (dd, J = 8.2, 1.8 Hz, 1H), 7.43 (d, J = 1.8 Hz, 1H), and 6.71 (d, J = 8.2 Hz, 1H) correspond to aromatic protons. The trifluoroethoxy group appears as a quartet (δ 4.76, J = 8.9 Hz), and the methyl ester resonates at δ 3.76 .
  • Mass Spectrometry (ESI) : A molecular ion peak at m/z 249.9 [M + H]+ confirms the molecular formula (C10H10F3NO3) .

Advanced Research Questions

Q. How does the introduction of a trifluoroethoxy group at the 3-position influence the electronic and steric properties of the benzoate core, and what implications does this have for downstream functionalization?

  • Electronic Effects : The trifluoroethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which deactivates the aromatic ring and directs electrophilic substitution to specific positions (e.g., para to the amino group).
  • Steric Effects : The bulkiness of the trifluoroethoxy group may hinder reactions at the 3-position, favoring modifications at the 4-amino or ester groups. Methodological Insight : Computational tools (e.g., DFT calculations) can predict reactive sites, while X-ray crystallography (if available) provides steric data .

Q. In the context of structure-activity relationship (SAR) studies, how does this compound compare to its structural analogs in terms of potential biological activity?

  • Key Comparisons :
CompoundStructural DifferencesBiological Implications
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate Additional trifluoroethoxy groupIncreased lipophilicity, altered target binding
Lansoprazole sulfone derivatives Trifluoroethoxy in a benzimidazole scaffoldEnhanced metabolic stability in pharmaceuticals
  • SAR Insights : The amino group at the 4-position and trifluoroethoxy at the 3-position may synergize to enhance interactions with biological targets (e.g., enzymes or receptors), though direct activity data for this compound is limited.

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated to enhance purity?

  • Side Reactions :
  • Incomplete reduction of the nitro group, leading to mixed nitro/amine products.
  • Ester hydrolysis under basic or aqueous conditions.
    • Mitigation Strategies :
  • Monitor reaction progress via TLC or LC-MS.
  • Use anhydrous conditions and inert atmospheres (e.g., N2) for reduction steps .
  • Purify via column chromatography or recrystallization to isolate the amine product.

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Analytical Validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., NH2 stretch at ~3400 cm⁻¹).
  • Biological Screening : Prioritize assays targeting kinase inhibition or antimicrobial activity, as structurally related compounds show promise in these areas .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
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Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

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